2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide 2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide 2-chloro-N-(2-phenyl-5-propyl-3-pyrazolyl)acetamide is a member of pyrazoles and a ring assembly.
Brand Name: Vulcanchem
CAS No.: 956201-60-8
VCID: VC4187150
InChI: InChI=1S/C14H16ClN3O/c1-2-6-11-9-13(16-14(19)10-15)18(17-11)12-7-4-3-5-8-12/h3-5,7-9H,2,6,10H2,1H3,(H,16,19)
SMILES: CCCC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2
Molecular Formula: C14H16ClN3O
Molecular Weight: 277.75

2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide

CAS No.: 956201-60-8

Cat. No.: VC4187150

Molecular Formula: C14H16ClN3O

Molecular Weight: 277.75

* For research use only. Not for human or veterinary use.

2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide - 956201-60-8

Specification

CAS No. 956201-60-8
Molecular Formula C14H16ClN3O
Molecular Weight 277.75
IUPAC Name 2-chloro-N-(2-phenyl-5-propylpyrazol-3-yl)acetamide
Standard InChI InChI=1S/C14H16ClN3O/c1-2-6-11-9-13(16-14(19)10-15)18(17-11)12-7-4-3-5-8-12/h3-5,7-9H,2,6,10H2,1H3,(H,16,19)
Standard InChI Key JFZBHJLHWLTYRN-UHFFFAOYSA-N
SMILES CCCC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2

Introduction

Key Findings

2-Chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide (CAS: 956201-60-8) is a pyrazole-derived acetamide with a molecular weight of 277.75 g/mol. Preliminary studies highlight its potential anti-inflammatory and analgesic properties, likely mediated through P2X7 receptor modulation. While its synthetic route is well-established, detailed pharmacokinetic and toxicological profiles remain under investigation.

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazole core substituted with:

  • A phenyl group at position 1.

  • A propyl chain at position 3.

  • A 2-chloroacetamide moiety at position 5.

Key Identifiers:

PropertyValueSource
Molecular FormulaC₁₄H₁₆ClN₃O
SMILESCCCc1cc(n(n1)c2ccccc2)NC(=O)CCl
InChIKeyJFZBHJLHWLTYRN-UHFFFAOYSA-N
IUPAC Name2-Chloro-N-(2-phenyl-5-propylpyrazol-3-yl)acetamide

Physicochemical Characteristics

PropertyValue/DescriptionSource
Melting PointNot reported
Boiling Point (pred.)470.8 ± 40.0 °C
Density (pred.)1.2 ± 0.1 g/cm³
SolubilityLikely soluble in DMSO, DMF

Biological Activity

Anti-Inflammatory and Analgesic Effects

  • Mechanism: Modulates P2X7 receptors, critical in neuroinflammation.

  • Comparative Data: Pyrazole derivatives (e.g., celecoxib) show COX-2 inhibition, but this compound’s selectivity remains unconfirmed .

HazardPrecautionary MeasuresSource
Skin/Eye Irritation (H315, H319)Use nitrile gloves, safety goggles
Respiratory Irritation (H335)Work in fume hood
CarcinogenicityNot classified by IARC/NTP

Applications and Future Directions

Current Uses

  • Research: Reference standard for drug impurity profiling .

  • Medicinal Chemistry: Lead compound for anti-inflammatory drug development.

Research Priorities

  • Mechanistic Studies: Elucidate P2X7 receptor interaction via molecular docking.

  • Synthetic Optimization: Improve yield and scalability.

  • Preclinical Trials: Evaluate bioavailability and toxicity in animal models.

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